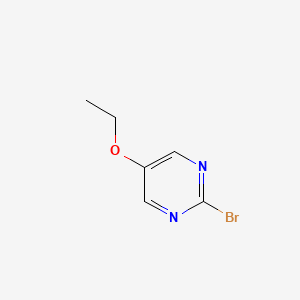

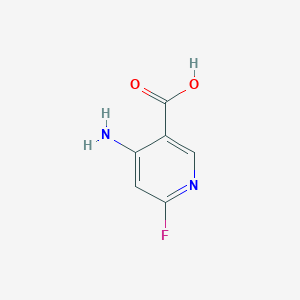

![molecular formula C7H7BrN2 B1378941 4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine CAS No. 1393534-35-4](/img/structure/B1378941.png)

4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine” is a chemical compound with the molecular formula C7H7BrN2. It has a molecular weight of 199.05 g/mol . The IUPAC name for this compound is 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine” includes a bromine atom attached to a pyrrolopyridine ring. The InChI string for this compound is InChI=1S/C7H7BrN2/c8-6-2-4-10-7-5(6)1-3-9-7/h2,4H,1,3H2,(H,9,10) .Physical And Chemical Properties Analysis

The compound has a XLogP3-AA value of 1.9, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 24.9 Ų . The compound has a complexity of 129 .Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Oncology .

Summary of the Application

“4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine” derivatives have been found to have potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors . Therefore, these derivatives represent an attractive strategy for cancer therapy .

Methods of Application or Experimental Procedures

The compound 4h, a derivative of “4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine”, exhibited potent FGFR inhibitory activity with FGFR1–4 IC 50 values of 7, 9, 25, and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Results or Outcomes

The compound 4h significantly inhibited the migration and invasion of 4T1 cells . This research has been developing a class of 1H-pyrrolo[2,3-B]pyridine derivatives targeting FGFR with development prospects .

Antileishmanial Agents

Specific Scientific Field

This application falls under the field of Parasitology .

Summary of the Application

“4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine” derivatives have been synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .

Methods of Application or Experimental Procedures

A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[2,3-B]quinolin-1-one derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .

Results or Outcomes

Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity with a CC 50 of 65.11 μM, SI of 7.79, and anti-amastigote IC 50 of 8.36 μM . In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-6-2-4-10-7-5(6)1-3-9-7/h2,4H,1,3H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLSOSJYPRBJCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC=CC(=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

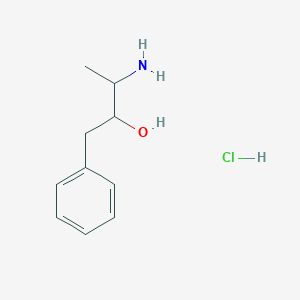

![{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride](/img/structure/B1378858.png)

![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride](/img/structure/B1378865.png)

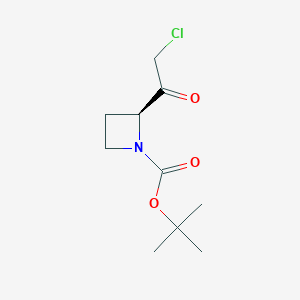

![9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1378868.png)

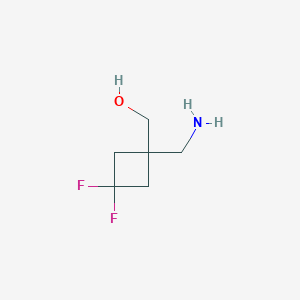

![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B1378869.png)

![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B1378872.png)

![3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B1378878.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1378879.png)

![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378880.png)